3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carboxylic acid with methylamine and subsequent cyclization . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid (p-TSA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including condensation reactions and cyclization under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: This compound is structurally similar and serves as a precursor in the synthesis of various heterocyclic compounds.
1-isopropyl-1H-pyrazole-5-carboxylic acid: Another related compound used in organic synthesis.
Uniqueness
3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H19ClN6O |
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Molecular Weight |
298.77 g/mol |
IUPAC Name |
2-methyl-5-[(2-propan-2-ylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H18N6O.ClH/c1-8(2)18-9(4-5-15-18)7-14-11-6-10(12(13)19)17(3)16-11;/h4-6,8H,7H2,1-3H3,(H2,13,19)(H,14,16);1H |
InChI Key |
FFCUKQGKKXMDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
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